molecular formula C8H8F3NO2S B2729974 2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid CAS No. 1342108-62-6

2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid

Cat. No.: B2729974
CAS No.: 1342108-62-6
M. Wt: 239.21
InChI Key: PQPLHIOSJNHXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid typically involves the reaction of 4-methyl-2-(2,2,2-trifluoroethyl)thiazole with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid: This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties.

    2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl acetic acid: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.

    2-Mercapto-4-methyl-5-thiazoleacetic acid: Another related compound with a mercapto group, used as an intermediate in the synthesis of antibiotics.

Uniqueness

The uniqueness of this compound lies in its trifluoroethyl group, which enhances its stability, lipophilicity, and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-4-5(2-7(13)14)15-6(12-4)3-8(9,10)11/h2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPLHIOSJNHXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CC(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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